(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate
CAS No.: 67603-57-0
Cat. No.: VC18453117
Molecular Formula: C25H45NO4S
Molecular Weight: 455.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67603-57-0 |
|---|---|
| Molecular Formula | C25H45NO4S |
| Molecular Weight | 455.7 g/mol |
| IUPAC Name | butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium |
| Standard InChI | InChI=1S/C21H36NO.C4H10O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-8(5,6)7/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | HYYSVXSWFZCCGR-UHFFFAOYSA-M |
| Canonical SMILES | CCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate is C<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S, with a molecular weight of 455.7 g/mol . Its IUPAC name is butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium, reflecting the combination of a triethylammonium cation and a butanesulfonate anion. Key structural elements include:
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A central carbon atom bonded to cyclohexyl, phenyl, and hydroxyl groups.
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A triethylammonium group contributing cationic properties.
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A butanesulfonate anion providing solubility in polar solvents.
| Property | Value |
|---|---|
| CAS No. | 67603-57-0 |
| Molecular Formula | C<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S |
| Molecular Weight | 455.7 g/mol |
| IUPAC Name | Butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium |
| SMILES | CCCCS(=O)(=O)[O-].CCN+(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Synthesis and Physicochemical Properties
Physicochemical Characteristics
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Solubility: Amphiphilic nature enables solubility in both aqueous and organic media.
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Stability: Stable under standard storage conditions but may degrade under extreme pH or temperature .
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Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of sulfonate (≈1050 cm<sup>−1</sup> S=O stretch) and ammonium groups.
Biological Activity and Toxicity
Comparative Toxicity
Compared to its hexanesulfonate analog (CAS No. 67603-58-1), the butanesulfonate derivative exhibits lower molecular weight (455.7 vs. 483.7 g/mol) and enhanced solubility, which may reduce tissue accumulation and toxicity .
| Parameter | Butanesulfonate | Hexanesulfonate |
|---|---|---|
| Molecular Weight | 455.7 g/mol | 483.7 g/mol |
| LD<sub>50</sub> (Mouse) | 142 mg/kg | Not reported |
| Solubility | High | Moderate |
Applications in Pharmaceutical Research
Drug Delivery Systems
The compound’s amphiphilic structure makes it a candidate for micelle formation or liposome encapsulation, enhancing the bioavailability of hydrophobic drugs . For instance, it may improve the delivery of anticancer agents by bypassing multidrug resistance mechanisms.
Neurological Disorders
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets (e.g., ion channels, GPCRs) to refine therapeutic applications.
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Formulation Optimization: Develop nanoformulations to enhance pharmacokinetics.
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Ecotoxicology Assessments: Evaluate environmental persistence and biodegradability.
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